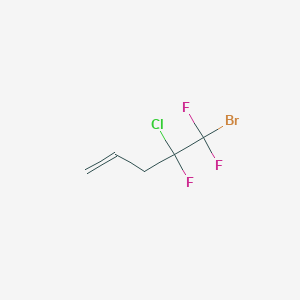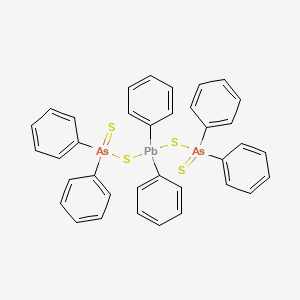
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane is a complex organometallic compound It features a unique structure with multiple phenyl groups and a combination of sulfur, arsenic, and lead atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane typically involves the reaction of hexaphenylcyclotrisiloxane with arsenic and lead-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.
Biological Studies: Research into its biological activity and potential medicinal applications is ongoing, although detailed studies are limited.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane involves its interaction with molecular targets through its sulfur and arsenic atoms. These interactions can lead to the formation of coordination complexes, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-stannapentane: This compound is similar in structure but contains tin instead of lead.
Hexaphenylcyclotrisiloxane: A precursor in the synthesis of the target compound, featuring a simpler structure.
Organolead Compounds: Other organolead compounds with different substituents and structures.
Uniqueness
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane is unique due to its combination of phenyl groups, sulfur, arsenic, and lead atoms
Eigenschaften
CAS-Nummer |
89901-39-3 |
|---|---|
Molekularformel |
C36H30As2PbS4 |
Molekulargewicht |
948 g/mol |
IUPAC-Name |
[diphenylarsinothioylsulfanyl(diphenyl)plumbyl]sulfanyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/2C12H11AsS2.2C6H5.Pb/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1-10H,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GIBFUFLWXGQKOV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)S[Pb](C3=CC=CC=C3)(C4=CC=CC=C4)S[As](=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)

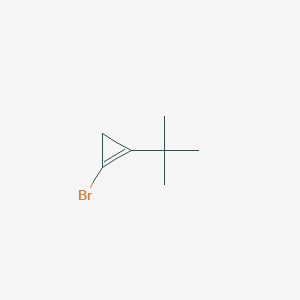

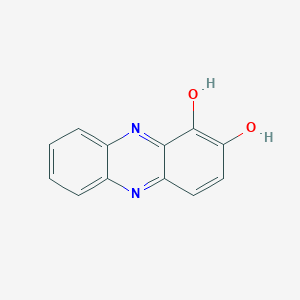
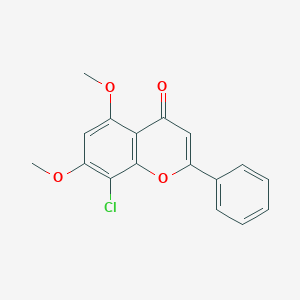
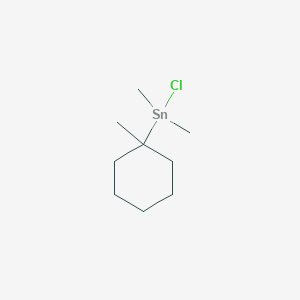
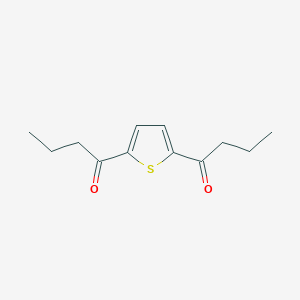
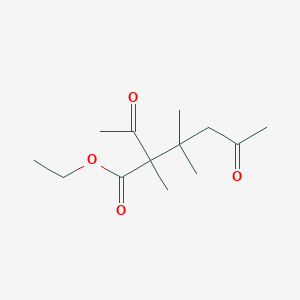
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)
